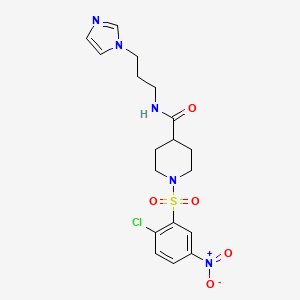

n-(3-(1h-Imidazol-1-yl)propyl)-1-((2-chloro-5-nitrophenyl)sulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(2-chloro-5-nitrophenyl)sulfonyl-N-(3-imidazol-1-ylpropyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN5O5S/c19-16-3-2-15(24(26)27)12-17(16)30(28,29)23-9-4-14(5-10-23)18(25)21-6-1-8-22-11-7-20-13-22/h2-3,7,11-14H,1,4-6,8-10H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBSBUWOTPAJEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCCCN2C=CN=C2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>68.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85269707 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Boc Protection of Piperidine-4-carboxylic Acid

The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent undesired reactions during subsequent steps. A representative procedure involves dissolving piperidine-4-carboxylic acid in tetrahydrofuran (THF) and treating it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine.

Typical Reaction Conditions

Alternative Protection Strategies

In cases requiring selective functionalization, the carboxylic acid may be activated as a mixed anhydride using isobutyl chloroformate, enabling direct coupling to amines without Boc protection. This method is particularly useful for large-scale synthesis.

Sulfonylation of Piperidine-4-carboxylic Acid

Reaction with 2-Chloro-5-nitrobenzenesulfonyl Chloride

The Boc-protected piperidine-4-carboxylic acid undergoes sulfonylation with 2-chloro-5-nitrobenzenesulfonyl chloride in dichloromethane (DCM) or ethyl acetate. The reaction is catalyzed by a base such as pyridine or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts.

Optimized Protocol

- Reagents : Boc-piperidine-4-carboxylic acid (1.0 equiv), sulfonyl chloride (1.5 equiv), DIPEA (3.0 equiv)

- Solvent : DCM, 0°C to room temperature, 12–24 hours

- Yield : 75–80%

Deprotection of Boc Group

The Boc group is removed using trifluoroacetic acid (TFA) in DCM to generate the free amine, which is critical for downstream amide bond formation.

Deprotection Conditions

Synthesis of 3-(1H-Imidazol-1-yl)propylamine

Nucleophilic Substitution of 1H-Imidazole

3-Chloropropylamine hydrochloride reacts with 1H-imidazole in the presence of a base such as potassium carbonate to yield 3-(1H-imidazol-1-yl)propylamine. The reaction proceeds via an SN2 mechanism in polar aprotic solvents like dimethylformamide (DMF).

Representative Procedure

- Reagents : 3-Chloropropylamine HCl (1.0 equiv), 1H-imidazole (1.5 equiv), K₂CO₃ (3.0 equiv)

- Solvent : DMF, 80°C, 12 hours

- Yield : 65–70%

Amide Coupling of Sulfonylated Piperidine and Imidazole Propylamine

Carbodiimide-Mediated Coupling

The sulfonylated piperidine-4-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with 3-(1H-imidazol-1-yl)propylamine.

Detailed Reaction Parameters

| Parameter | Value |

|---|---|

| Carboxylic acid | 1.0 equiv |

| Amine | 1.2 equiv |

| EDC | 1.5 equiv |

| HOBt | 1.5 equiv |

| Solvent | DCM or DMF |

| Temperature | 0°C to room temperature |

| Reaction Time | 12–24 hours |

| Yield | 70–75% |

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/methanol gradient) or recrystallization. Structural confirmation employs:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C spectra verify substituent integration and coupling patterns.

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak.

Alternative Synthetic Routes and Optimization

Mitsunobu Coupling for Side-Chain Installation

For derivatives requiring stereochemical control, Mitsunobu reactions using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP) can attach the imidazole side chain to a hydroxyl-containing intermediate.

Solid-Phase Synthesis

Patent data suggests immobilizing the piperidine core on Wang resin, enabling iterative sulfonylation and amide coupling in a high-throughput format.

Challenges and Mitigation Strategies

Nitro Group Stability

The electron-deficient nitro group on the sulfonyl aromatic ring may undergo reduction under acidic or reductive conditions. Strict control of reaction pH and avoidance of catalytic hydrogenation are critical.

Solubility Issues

The polar sulfonamide and carboxamide groups necessitate polar solvents (e.g., DMF, DMSO) for homogeneous reaction conditions.

Chemical Reactions Analysis

Types of Reactions

n-(3-(1h-Imidazol-1-yl)propyl)-1-((2-chloro-5-nitrophenyl)sulfonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research indicates that compounds containing piperidine and imidazole moieties, similar to N-(3-(1H-Imidazol-1-yl)propyl)-1-((2-chloro-5-nitrophenyl)sulfonyl)piperidine-4-carboxamide, exhibit promising anticancer properties. For instance, studies have shown that modifications of sulfonamide derivatives can enhance cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells . The incorporation of imidazole into the structure is believed to play a crucial role in the mechanism of action against tumor cells.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds with similar structural features have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The sulfonamide group is known for its antibacterial properties, which could be harnessed in developing new antibiotics .

Enzyme Inhibition

Urease Inhibition

The piperidine structure is often associated with enzyme inhibition capabilities. Compounds derived from piperidine have been evaluated for their urease inhibitory activity, which is crucial in treating conditions like urinary tract infections and kidney stones. The synthesis of derivatives has shown varying degrees of inhibition, indicating that the specific functional groups attached to the piperidine can significantly influence activity .

Acetylcholinesterase Inhibition

Similar compounds have also been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The presence of the imidazole ring may enhance binding affinity to the enzyme, making it a candidate for further exploration in neuropharmacology .

Structure-Activity Relationship Studies

The design and synthesis of this compound can be guided by structure-activity relationship (SAR) studies. These studies help identify how different substitutions on the piperidine or imidazole rings affect biological activity. For instance, variations in the sulfonamide group can lead to significant changes in potency and selectivity against target enzymes or receptors .

Case Study 1: Anticancer Evaluation

In a study evaluating a series of piperidine derivatives, compounds were synthesized and tested for cytotoxicity against multiple cancer cell lines. Results indicated that certain modifications led to improved IC50 values compared to standard treatments, suggesting that this compound could be further developed as a novel anticancer agent .

Case Study 2: Antimicrobial Activity

A comparative study on various imidazole-containing compounds revealed that those with sulfonamide functionalities exhibited enhanced antimicrobial activity against resistant bacterial strains. The study highlighted the importance of structural features in determining efficacy, paving the way for new antibiotic development strategies utilizing similar compounds .

Mechanism of Action

The mechanism of action of n-(3-(1h-Imidazol-1-yl)propyl)-1-((2-chloro-5-nitrophenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

n-(3-(1h-Imidazol-1-yl)propyl)-1-((2-chloro-5-nitrophenyl)sulfonyl)piperidine-4-carboxamide: shares similarities with other sulfonyl-imidazole-piperidine derivatives.

This compound: is unique due to the specific combination of functional groups and the presence of the 2-chloro-5-nitrophenyl group.

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and potential applications in various fields. The combination of the sulfonyl group, imidazole ring, and piperidine ring provides a versatile scaffold for the development of new compounds with desired properties.

Biological Activity

The compound n-(3-(1H-imidazol-1-yl)propyl)-1-((2-chloro-5-nitrophenyl)sulfonyl)piperidine-4-carboxamide, often referred to as an imidazole-containing piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is . It features an imidazole ring, a piperidine moiety, and a sulfonamide group, which are known to contribute to its biological properties. The presence of the nitrophenyl group may enhance its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

- The sulfonamide group is known for its ability to inhibit various enzymes, including carbonic anhydrases and certain proteases, which play critical roles in metabolic processes and disease pathways .

2. Antimicrobial Activity:

- Preliminary studies indicate that similar compounds exhibit antimicrobial properties against a range of pathogens. The imidazole moiety can interact with cellular membranes and enzymes, potentially disrupting microbial metabolism .

3. Anticancer Properties:

- Compounds with imidazole and piperidine structures have shown promise in cancer research due to their ability to induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) .

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Case Studies

Several case studies have evaluated the efficacy of similar compounds:

-

Antitubercular Activity:

A study focused on derivatives containing imidazole and piperidine reported significant antitubercular activity against Mycobacterium tuberculosis, with some compounds showing IC50 values as low as 1.35 μM . -

Enzyme Interaction Studies:

Research involving docking studies has shown that the compound can effectively bind to target enzymes, suggesting potential for further development as an enzyme inhibitor . -

Cytotoxicity Assessments:

In vitro studies have demonstrated that while exhibiting antimicrobial and anticancer activities, the compound remains non-toxic to human embryonic kidney cells (HEK-293), indicating a favorable safety profile for therapeutic applications .

Q & A

Basic: What synthetic routes and purification methods are recommended for synthesizing this compound?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including sulfonylation, alkylation, and carboxamide formation. Key steps include:

- Sulfonylation: Reacting piperidine-4-carboxamide derivatives with 2-chloro-5-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

- Imidazole Propylation: Coupling the intermediate with 3-(1H-imidazol-1-yl)propyl bromide using a nucleophilic substitution reaction in polar aprotic solvents (e.g., DMF or DCM) .

- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. HPLC analysis (C18 column, acetonitrile/water mobile phase) confirms purity .

Basic: How should researchers characterize the compound’s structural integrity post-synthesis?

Methodological Answer:

Employ a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy: Analyze and NMR spectra (DMSO-d6 or CDCl3) to confirm proton environments (e.g., imidazole protons at δ ~7.4–8.6 ppm, sulfonyl group integration) .

- Mass Spectrometry: ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine and nitro groups .

- HPLC-PDA: Monitor retention times and UV-Vis profiles (λ ~250–300 nm for nitroaromatic absorption) to detect impurities .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

SAR studies require systematic structural modifications and functional assays:

- Core Modifications: Replace the imidazole moiety with 1,2,4-triazole or pyrazole rings to assess heterocycle effects on target binding .

- Substituent Analysis: Vary the nitro group position (e.g., 2-chloro-4-nitrophenyl) or replace it with cyano/carboxylic acid groups to evaluate electronic effects on solubility and receptor affinity .

- Biological Testing: Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking to correlate structural changes with activity. For example, assess interactions with sulfonamide-sensitive targets like carbonic anhydrase isoforms .

Advanced: What computational strategies are effective in predicting physicochemical properties or binding modes?

Methodological Answer:

Integrate quantum mechanics (QM) and molecular dynamics (MD) simulations:

- QM Calculations: Use Gaussian or ORCA to compute partial charges, dipole moments, and electrostatic potential surfaces, focusing on the sulfonyl and nitro groups’ electron-withdrawing effects .

- MD Simulations: Apply Desmond or GROMACS to model compound-receptor interactions (e.g., with kinase domains), emphasizing hydrogen bonding with imidazole and sulfonyl groups .

- ADMET Prediction: Tools like SwissADME or ADMETLab2.0 predict logP, solubility, and metabolic stability, guiding lead optimization .

Advanced: How should researchers address contradictions in biological activity data across different assay systems?

Methodological Answer:

Resolve discrepancies through systematic validation:

- Assay Reproducibility: Repeat experiments under standardized conditions (e.g., pH, temperature, cell passage number) to rule out technical variability .

- Orthogonal Assays: Compare results from enzymatic assays (e.g., fluorometric) with cellular models (e.g., HEK293 transfection) to confirm target engagement .

- Metabolite Screening: Use LC-MS/MS to identify potential off-target metabolites or degradation products interfering with activity .

Advanced: What strategies mitigate solubility challenges during in vitro and in vivo studies?

Methodological Answer:

Optimize formulation through salt formation or prodrug design:

- Salt Screening: Test hydrochloride or mesylate salts to enhance aqueous solubility. Monitor pH stability (e.g., phosphate buffer, pH 7.4) .

- Co-Solvent Systems: Use DMSO/PEG400/saline mixtures (e.g., 10:30:60 v/v) for in vivo dosing, ensuring compatibility with biological membranes .

- Nanoformulation: Encapsulate the compound in PLGA nanoparticles or liposomes to improve bioavailability. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.